1-(2-Iodoethynyl)cyclohexan-1-ol
Overview
Description
1-(2-Iodoethynyl)cyclohexan-1-ol is an organic compound characterized by the presence of an iodoethynyl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodoethynyl)cyclohexan-1-ol typically involves the iodination of terminal alkynes. One common method is the oxidative iodination using hypervalent iodine reagents. For instance, a combination of tetrabutylammonium iodide and (diacetoxyiodo)benzene can be used to selectively generate 1-iodoalkynes . The reaction is carried out in an organic solvent such as acetonitrile at room temperature, with the reagents added in portions over a period of time to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodoethynyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The iodoethynyl group can be reduced to form ethynyl or ethyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of ethynylcyclohexanol or ethylcyclohexanol.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
1-(2-Iodoethynyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Iodoethynyl)cyclohexan-1-ol involves its interaction with molecular targets through its functional groups. The iodoethynyl group can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
2-Cyclohexen-1-ol: Similar in structure but lacks the iodoethynyl group.
Cyclohexanol: A simpler analog without the ethynyl or iodine substituents.
1-Iodo-2-ethynylbenzene: Contains an iodoethynyl group but attached to a benzene ring instead of a cyclohexanol ring.
Uniqueness: 1-(2-Iodoethynyl)cyclohexan-1-ol is unique due to the presence of both the iodoethynyl and hydroxyl groups on a cyclohexane ring
Properties
IUPAC Name |
1-(2-iodoethynyl)cyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDAAFPQEOBSNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CI)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308339 | |
Record name | 1-(2-iodoethynyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90086-65-0 | |
Record name | NSC203159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-iodoethynyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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